molecular formula C7H11N3OS B2933138 (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol CAS No. 1844968-68-8

(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol

Cat. No.: B2933138
CAS No.: 1844968-68-8
M. Wt: 185.25
InChI Key: XIFNPKQPCVMUIU-PHDIDXHHSA-N
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Description

The compound (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol is a chiral cyclobutanol derivative featuring a 5-methyl-1,3,4-thiadiazole-2-amine substituent. The thiadiazole moiety is a known pharmacophore in medicinal chemistry, often associated with antimicrobial, antiviral, or enzyme-inhibitory activity .

Properties

IUPAC Name

(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-4-9-10-7(12-4)8-5-2-3-6(5)11/h5-6,11H,2-3H2,1H3,(H,8,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFNPKQPCVMUIU-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)N[C@@H]2CC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

    Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced via a nucleophilic substitution reaction, where a suitable thiadiazole precursor reacts with the cyclobutane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

  • Biological Data: No direct cytotoxicity or antimicrobial data for the target compound is available in the evidence. However, structurally related cephalosporins (m/n) exhibit potent activity against Gram-positive bacteria, implying that the thiadiazole moiety is critical for target engagement .
  • Regulatory Considerations : ’s RoHS guidelines are unrelated to this compound but highlight the importance of toxicity profiling for industrial or pharmaceutical use.

Biological Activity

The compound (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol , identified by its CAS number 2290821-44-0, is a derivative of cyclobutanol featuring a thiadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of the thiadiazole ring is significant, as it is known to enhance biological activity through various mechanisms.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C9H15N3OS\text{Molecular Formula }C_9H_{15}N_3OS
Molecular Weight 213.30 g mol\text{Molecular Weight }213.30\text{ g mol}

This compound features a cyclobutane ring substituted with a thiadiazole group that contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 5-methyl-1,3,4-thiadiazole have been shown to possess antibacterial and antifungal activities. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli , as well as fungal strains like Candida albicans .

Microbial Strain Activity Observed
Staphylococcus aureusModerate to significant inhibition
Escherichia coliModerate inhibition
Candida albicansSignificant antifungal activity

Cytotoxicity and Antitumor Activity

In vitro studies have also explored the cytotoxic effects of this compound against various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in tumor cells. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and proliferation .

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the amino group in the structure enhances binding affinity to target sites, potentially leading to inhibition of key enzymes involved in microbial metabolism or tumor progression .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives:

  • Antibacterial Screening : A study screened various thiadiazole derivatives for their antibacterial properties using agar-well diffusion methods. The results indicated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : Another research focused on synthesizing analogs of thiadiazole compounds and assessing their cytotoxicity on cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The findings suggested that certain modifications in the structure could enhance cytotoxic effects significantly .

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